An In-depth Technical Guide to n-Benzyl-2,2-dimethoxyethanamine
An In-depth Technical Guide to n-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Benzyl-2,2-dimethoxyethanamine is a key synthetic intermediate, primarily recognized for its role in the preparation of various pharmaceuticals, including antimalarial agents and the anthelmintic drug Praziquantel. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an analysis of its known applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to enable replication and further investigation.
Chemical Properties
n-Benzyl-2,2-dimethoxyethanamine, with the CAS number 54879-88-8, is a colorless to light yellow liquid at room temperature.[1] It is an organic compound containing a benzyl group and a dimethoxy acetal functional group.
Identification and Structure
| Property | Value |
| IUPAC Name | N-benzyl-2,2-dimethoxyethanamine |
| CAS Number | 54879-88-8 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Canonical SMILES | COC(CNCC1=CC=CC=C1)OC |
| InChI Key | LODLUMZUJRFPLU-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 102 °C at 1 Torr[2] |
| Density | 1.008 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 7.30 ± 0.29 (Predicted)[1] |
| Storage Temperature | 2-8°C, protect from light[1] |
Synthesis and Purification
n-Benzyl-2,2-dimethoxyethanamine can be synthesized through two primary routes: the alkylation of benzylamine with a protected bromoacetaldehyde derivative and the reductive amination of benzaldehyde with 2,2-dimethoxyethanamine.
Experimental Protocols
Method 1: Alkylation of Benzylamine
This method involves the direct alkylation of benzylamine with chloroacetaldehyde dimethyl acetal in an aqueous medium.
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Reaction Scheme:
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Detailed Protocol:
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Charge a reaction flask with benzylamine (0.927 kg), chloroacetaldehyde dimethyl acetal (0.909 kg), and a solution of sodium hydroxide (0.35 kg) in water (2.72 L).
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Stir the mixture at 25-30°C for 10-15 minutes.
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Heat the reaction mass to 100-102°C and maintain stirring for 30 hours.
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After the reaction is complete, allow the mixture to cool and settle for 30 minutes.
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Separate the organic and aqueous layers. The organic layer contains the desired product.
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Method 2: Reductive Amination
This two-step, one-pot synthesis involves the formation of an imine intermediate from benzaldehyde and 2,2-dimethoxyethylamine, followed by its in-situ reduction.
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Reaction Scheme:
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Detailed Protocol:
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In a reaction vessel, dissolve benzaldehyde (1 equivalent) in ethanol.
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Add 2,2-dimethoxyethylamine (1 equivalent) to the solution and stir at 20°C for 12 hours to form the imine intermediate.
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Cool the reaction mixture to 0°C.
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Slowly add sodium borohydride (1.1 equivalents) to the mixture.
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Allow the reaction to warm to 20°C and stir for an additional 4 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification
The crude n-Benzyl-2,2-dimethoxyethanamine can be purified by vacuum distillation. Given its boiling point of 102°C at 1 Torr, this method is effective in removing non-volatile impurities and unreacted starting materials.
Alternatively, for smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Spectral Data (Predicted)
Due to the limited availability of public domain spectral data for n-Benzyl-2,2-dimethoxyethanamine, the following are predicted values based on its chemical structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 (multiplet) | m | 5H | Aromatic protons (C₆H₅) |
| ~ 4.5 (triplet) | t | 1H | CH(OCH₃)₂ |
| ~ 3.8 (singlet) | s | 2H | C₆H₅CH₂ |
| ~ 3.4 (singlet) | s | 6H | OCH₃ |
| ~ 2.8 (doublet) | d | 2H | NHCH₂ |
| ~ 2.0 (broad singlet) | br s | 1H | NH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Aromatic C (quaternary) |
| ~ 128.5 | Aromatic CH |
| ~ 128.2 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 104 | CH(OCH₃)₂ |
| ~ 54 | OCH₃ |
| ~ 53 | C₆H₅CH₂ |
| ~ 51 | NHCH₂ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300-3400 (broad) | N-H stretch |
| ~ 3030, 3060 | Aromatic C-H stretch |
| ~ 2800-3000 | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Aromatic C=C stretch |
| ~ 1120, 1070 | C-O stretch (acetal) |
| ~ 700-750 | Aromatic C-H bend (monosubstituted) |
MS (Mass Spectrometry)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 195. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z = 164), and cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a benzyl cation (C₇H₇⁺, m/z = 91) or a tropylium ion.
Applications in Drug Development
n-Benzyl-2,2-dimethoxyethanamine is a valuable building block in the synthesis of complex heterocyclic molecules with therapeutic applications.
Synthesis of Antimalarial Agents
This compound is utilized in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents.[3][4] The benzyl group can serve as a protecting group or as part of the final molecular scaffold.
Intermediate in Praziquantel Synthesis
A significant application of n-Benzyl-2,2-dimethoxyethanamine is as a key intermediate in the synthesis of Praziquantel, a widely used anthelmintic drug for treating schistosomiasis and other parasitic worm infections.[4]
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature that describes the direct involvement of n-Benzyl-2,2-dimethoxyethanamine in any specific biological signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate. Further research would be required to investigate any potential biological activity of the compound itself.
Safety and Handling
n-Benzyl-2,2-dimethoxyethanamine is classified as harmful if swallowed and causes skin and eye irritation.[5] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[5]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described.
Caption: Synthetic workflow for the alkylation of benzylamine.
Caption: Synthetic workflow for the reductive amination of benzaldehyde.
Conclusion
n-Benzyl-2,2-dimethoxyethanamine is a versatile and important intermediate in organic synthesis, particularly in the pharmaceutical industry. The synthetic routes described provide efficient methods for its preparation. While its direct biological activity is not yet established, its role as a precursor to life-saving medications underscores its significance in drug development. Further research into its properties and potential applications is warranted.
